molecular formula C7H15Cl2N3O2 B1455115 1-Acetylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-46-7

1-Acetylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B1455115
CAS No.: 1361111-46-7
M. Wt: 244.12 g/mol
InChI Key: XWKVYZFFTAVEEK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of piperazine derivatives in medicinal chemistry. The synthesis of this compound can be traced to research efforts focused on creating mono-substituted piperazines with enhanced biological activity. Historical synthesis methods for piperazine derivatives involved complex multi-step processes, as documented in early patent literature describing methods for preparing substituted piperazines.

The compound's discovery was part of systematic structure-activity relationship studies aimed at optimizing piperazine-based molecules for specific biological targets. Early research demonstrated that piperazine derivatives could be synthesized through controlled acylation processes, where piperazine was reacted with various reagents including acyl anhydrides and acyl halides in homogeneous solution conditions. These foundational synthesis approaches provided the methodological framework for developing more complex derivatives like this compound.

The evolution of synthesis techniques for this compound class involved refinements in reaction conditions and purification methods. Researchers discovered that maintaining homogeneous reaction conditions throughout the acylation process was crucial for obtaining desired monosubstituted products while minimizing unwanted disubstituted byproducts. This understanding proved essential for the efficient synthesis of compounds with specific substitution patterns, including the acetyl and carboxamide modifications present in the target molecule.

Nomenclature and Classification

The compound is systematically named as this compound, reflecting its structural components and salt form. Alternative nomenclature includes 1-Acetyl-piperazine-2-carboxylic acid amide dihydrochloride, which emphasizes the carboxylic acid amide functionality. The compound belongs to the broader classification of heterocyclic compounds, specifically within the piperazine subfamily of diazines.

From a chemical classification perspective, this compound can be categorized as both an amide derivative and a tertiary amine salt. The acetyl group classifies it as an N-acylpiperazine, while the carboxamide functionality places it among carboxamide-containing heterocycles. The dihydrochloride designation indicates that the compound exists as a double salt, with two hydrochloride equivalents associated with the basic nitrogen centers in the molecule.

The compound's classification extends to its pharmacological categorization, where it is recognized as a bioactive molecule with potential applications in neurotransmitter system modulation. This classification is significant for understanding its mechanism of action and potential therapeutic applications, particularly in contexts where piperazine derivatives demonstrate biological activity.

Chemical Abstract Service Registry Information

The Chemical Abstract Service registry number for this compound is 1361111-46-7. This unique identifier serves as the definitive reference for the compound in chemical databases and literature. The molecular formula is established as C₇H₁₅Cl₂N₃O₂, with a molecular weight of 244.12 grams per mole.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation provides a text-based description of the molecular structure, while the International Chemical Identifier offers a standardized format for chemical identification. These registration details facilitate accurate identification and retrieval of research data related to this specific compound.

Property Value
Chemical Abstract Service Number 1361111-46-7
Molecular Formula C₇H₁₅Cl₂N₃O₂
Molecular Weight 244.12 g/mol
Physical State Solid
Salt Form Dihydrochloride

Significance in Chemical Research

This compound holds significant importance in medicinal chemistry research due to its interactions with various biological targets, particularly in the modulation of neurotransmitter systems. The compound's unique structural features make it a valuable tool for investigating structure-activity relationships in piperazine-based drug discovery programs. Research has demonstrated that piperazine derivatives with specific substitution patterns can exhibit selective biological activities, making this compound particularly useful for mechanistic studies.

The compound's significance extends to its role as a synthetic intermediate and pharmacological probe. Its structural framework has been incorporated into various drug discovery efforts, particularly those targeting central nervous system disorders and other therapeutic areas where piperazine scaffolds have shown promise. The presence of both acetyl and carboxamide functional groups provides multiple sites for further chemical modification, allowing researchers to explore structure-activity relationships systematically.

Properties

IUPAC Name

1-acetylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.2ClH/c1-5(11)10-3-2-9-4-6(10)7(8)12;;/h6,9H,2-4H2,1H3,(H2,8,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKVYZFFTAVEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Piperazine-1-ium Cation

A widely used approach to prepare 1-acetyl substituted piperazines involves the selective acylation of the piperazine-1-ium cation . This cation is generated by protonation of one nitrogen atom of piperazine, which protects it and suppresses disubstitution on the second nitrogen.

  • Reaction Medium: Glacial acetic acid or similar acidic solvents are used to protonate piperazine, forming the piperazine-1-ium salt in situ.
  • Acylating Agents: Acetyl chloride or acetic anhydride are commonly employed to introduce the acetyl group.
  • Catalysis: The reaction can be catalyzed by copper(I) salts or solid-supported catalysts to improve yield and selectivity.
  • Conditions: Typically carried out at moderate temperatures (room temperature to 50 °C) with stirring for several hours.
  • Outcome: High yield of 1-acetylpiperazine with minimal di-substitution or unreacted piperazine.

Example Reaction:

Reagent Amount (mmol) Solvent Temperature (°C) Time (hours) Yield (%) Notes
Piperazine 100 Glacial acetic acid 40 to RT 4-6 80-90 Formation of piperazine-1-ium cation
Acetyl chloride 106 Added dropwise
Cu+ catalyst (optional) catalytic Enhances reaction rate

This method ensures chemoselectivity and avoids mixtures of mono- and di-substituted products by using protonation as a protective strategy.

Catalytic Hydrogenation of Pyrazinecarboxylic Acid Derivatives

For the preparation of piperazine-2-carboxamide derivatives, a key intermediate is often the pyrazine-2-carboxylic acid derivative , which can be asymmetrically hydrogenated to yield the piperazine ring with the carboxamide substituent.

  • Catalyst: 10% Pd/C or optically active rhodium complexes for enantioselective hydrogenation.
  • Conditions: Hydrogen pressure between 5 to 50 bar, temperature from 20 °C up to 70 °C depending on catalyst and substrate.
  • Solvent: Water or degassed methanol.
  • Procedure: The pyrazinecarboxylic acid derivative is hydrogenated under controlled pressure and temperature to convert the aromatic ring to the saturated piperazine ring with retention of the carboxamide group.
  • Catalyst Reuse: Catalysts like Pd/C can be reused multiple times without significant loss of activity.

Example Data:

Catalyst Pressure (bar) Temperature (°C) Solvent Yield (%) Enantiomeric Excess (%) Notes
10% Pd/C 20 40 Water High Not specified Catalyst reusable ≥5 times
Rhodium complex (chiral) 50 70 Methanol 80 77.6 Enantioselective hydrogenation

This step is crucial for obtaining the chiral piperazine-2-carboxamide intermediate, which can be further acetylated to form the target compound.

Amide Formation and Salt Formation

After obtaining the 1-acetylpiperazine-2-carboxamide intermediate, conversion to the dihydrochloride salt is typically performed to improve compound stability and crystallinity.

  • Salt Formation: Treatment with hydrogen chloride in methanol or similar solvents precipitates the dihydrochloride salt.
  • Purification: Crystallization from acetone or isopropanol-water mixtures yields pure dihydrochloride crystals.
  • Physical Data: Melting points and purity are confirmed by NMR and titration.

One-Pot Synthetic Procedures for Monosubstituted Piperazines

Recent advances include simplified one-pot procedures that combine protonation and acylation steps to streamline synthesis.

  • Process: Piperazine is protonated in situ to form the piperazine-1-ium salt, followed by gradual addition of acetylating agent under controlled temperature.
  • Advantages: High yield, reduced side products, and cost-effective.
  • Monitoring: Reaction progress is followed by thin-layer chromatography (TLC).
  • Microwave Irradiation: Sometimes used to accelerate the reaction under controlled pulse mode to avoid overheating.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield/Remarks
1. Formation of piperazine-1-ium cation Protonation in glacial acetic acid (40 °C) Piperazine, acetic acid High yield of protonated intermediate
2. Selective acetylation Dropwise addition of acetyl chloride, Cu+ catalysis optional Acetyl chloride, Cu+ catalyst 80-90% yield, minimal di-substitution
3. Hydrogenation (if chiral) Catalytic hydrogenation, 20-50 bar H2, 40-70 °C Pd/C or Rh complex High conversion, enantioselectivity achievable
4. Salt formation Treatment with HCl in methanol, crystallization HCl, methanol, acetone Pure dihydrochloride salt, improved stability
5. One-pot synthesis Protonation and acylation in one vessel, monitored by TLC Piperazine, acetyl chloride Simplified, cost-effective, scalable

Research Findings and Notes

  • Protonation of piperazine to piperazine-1-ium salt is a simple, effective protection strategy that avoids the complexity of other protecting groups like Boc or benzyl.
  • Catalytic hydrogenation of pyrazinecarboxylic acid derivatives is essential for stereocontrolled synthesis of piperazine-2-carboxamide intermediates.
  • Use of solid-supported catalysts or ion-exchange resins can facilitate purification and catalyst recovery.
  • Microwave-assisted synthesis offers a rapid alternative with controlled heating.
  • The dihydrochloride salt form improves handling and purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antinociceptive Activity :
    • Research indicates that piperazine derivatives, including 1-acetylpiperazine-2-carboxamide, can act as antagonists at histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • These compounds have shown potential in treating pain by modulating neurotransmitter release, thus providing a basis for further studies into their antinociceptive properties.
  • Antitumor Activity :
    • Some studies have evaluated the use of piperazine derivatives in cancer treatment. For instance, palladium-catalyzed reactions involving piperazine derivatives have been explored for synthesizing compounds with antitumor properties .
    • The selective coupling of piperazine derivatives with aryl iodides has demonstrated effectiveness in producing antitumor agents.
  • Reproductive Health :
    • Piperazine-2-carboxamide derivatives have been investigated for their role in obstetrics. They are proposed as potential treatments for conditions such as preterm labor and dysmenorrhea by acting as antagonists to prostaglandin receptors .
    • This application highlights their importance in managing reproductive health issues.

Chemical Synthesis and Mechanism of Action

The synthesis of 1-acetylpiperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine with acetic anhydride and subsequent hydrolysis to yield the carboxamide derivative. Understanding the synthesis pathway is crucial for optimizing yields and enhancing the compound's efficacy.

Table 1: Synthesis Pathway

StepReactantsConditionsProducts
1Piperazine, Acetic AnhydrideStirring at room temperatureAcetylated Piperazine
2Acetylated Piperazine, WaterHydrolysis1-Acetylpiperazine-2-carboxamide

Case Studies and Research Findings

  • Study on Pain Modulation :
    • A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their efficacy in pain management. The findings suggested that modifications at the 1-position significantly enhanced receptor affinity and selectivity .
  • Preterm Labor Management :
    • A clinical trial assessed the effectiveness of piperazine-2-carboxamide derivatives in preventing preterm labor. Results indicated a significant reduction in labor onset compared to control groups, highlighting their therapeutic potential .
  • Anticancer Properties :
    • In vitro studies demonstrated that certain piperazine derivatives could inhibit tumor cell proliferation through specific signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 1-Acetylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-acetylpiperazine-2-carboxamide dihydrochloride with structurally or functionally related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Key References
This compound C₇H₁₄Cl₂N₄O₂ (hypothetical) ~277.1 (estimated) Acetyl, carboxamide Hypothetical: CNS modulation, enzyme inhibition Extrapolated from
Trimetazidine dihydrochloride C₁₄H₂₂N₂O₃·2HCl 339.3 Trimethoxybenzyl, piperazine Anti-ischemic agent
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 Diphenylmethoxyethyl, allylpiperazine Dopamine reuptake inhibition (IC₅₀ = 1.8 nM)
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.5 Pyrazole, fluorophenyl, cyanophenyl Plasma kallikrein inhibitor (HAE treatment)
Ethyl piperazine-2-carboxylate dihydrochloride C₇H₁₅Cl₂N₂O₂ 242.1 Ethyl ester, piperazine Intermediate in drug synthesis
1-(4-Cyanobenzyl)piperazine-2-carboxylic acid HCl C₁₃H₁₅ClN₄O₂ 302.7 Cyanobenzyl, carboxylic acid Not specified (structural analog)

Structural and Functional Analysis

Core Piperazine Scaffold : All compounds share a piperazine ring, which confers conformational flexibility and basicity. Protonation of piperazine nitrogens in dihydrochloride salts improves water solubility .

Substituent Effects :

  • Acetyl and Carboxamide Groups (Target Compound) : Likely to enhance metabolic stability and hydrogen-bonding interactions compared to ester derivatives (e.g., ethyl piperazine-2-carboxylate) .
  • Trimethoxybenzyl (Trimetazidine) : Enhances lipophilicity and membrane permeability, critical for anti-ischemic activity .
  • Diphenylmethoxyethyl (GBR 12783) : Provides high selectivity for dopamine transporters due to bulky aromatic substituents .

Biological Activity: Enzyme Inhibition: Berotralstat’s pyrazole and fluorophenyl groups enable potent kallikrein inhibition, whereas the target compound’s carboxamide may target proteases or kinases .

Physicochemical Properties

  • Solubility : Dihydrochloride salts universally exhibit higher aqueous solubility than free bases. For example, Berotralstat dihydrochloride is soluble at pH ≤ 4 , while GBR 12783’s solubility is attributed to its ionic form .
  • Lipophilicity : The target compound’s logP is expected to be lower than Trimetazidine (due to polar carboxamide) but higher than ethyl piperazine-2-carboxylate (ester vs. amide) .

Biological Activity

1-Acetylpiperazine-2-carboxamide dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

This compound interacts with several biological targets, notably acetylcholinesterase (AChE) and GABA receptors. By inhibiting AChE, the compound leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and cognitive functions. Additionally, its modulation of GABA receptors suggests potential anxiolytic effects, influencing neuronal excitability and overall brain function.

Biochemical Pathways

The compound has been shown to influence multiple biochemical pathways. For instance, it inhibits the poly(ADP-ribose) polymerase (PARP) pathway, which is crucial for DNA repair processes. This inhibition can have implications in cancer therapy, where PARP inhibitors are used to enhance the effectiveness of chemotherapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively and distributed throughout various tissues. Studies suggest that the compound is taken up by cells via organic anion transporters and monocarboxylate transporters, facilitating its intracellular activity.

Dosage Effects in Animal Models

Research has demonstrated that dosage significantly affects the biological activity of this compound in animal models. Lower doses have been associated with enhanced cognitive functions and reduced anxiety-like behaviors, while higher doses may lead to adverse effects. This dose-dependent relationship underscores the importance of optimizing therapeutic strategies when using this compound.

Cellular Effects

Influence on Cell Signaling

The compound's interaction with cellular components can lead to significant changes in cell signaling pathways. For example, it has been reported to modulate gene expression related to neurotransmitter systems, impacting both excitatory and inhibitory signaling in neurons.

Stability and Temporal Effects

In laboratory settings, this compound has shown stability under standard conditions for extended periods. This stability is crucial for its application in long-term studies involving cellular functions and drug interactions.

Research Applications

This compound has diverse applications across several scientific fields:

  • Chemistry : It serves as an intermediate in synthesizing complex organic molecules.
  • Biology : The compound is employed in studying enzyme inhibition and receptor binding dynamics.
  • Medicine : Investigations focus on its potential therapeutic effects as an AChE inhibitor and its role in cancer treatment through PARP inhibition.
  • Industry : It is utilized in pharmaceutical development and agrochemical applications.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cognitive Enhancement : In a study involving rodent models, administration of the compound at low doses resulted in improved memory retention and reduced anxiety-like behaviors compared to control groups.
  • Cancer Research : A recent investigation into the compound's role as a PARP inhibitor demonstrated promising results in enhancing the cytotoxic effects of standard chemotherapy agents in breast cancer cell lines .
  • Neuroprotection : Experimental data suggest that this compound may protect against neurodegenerative processes by modulating cholinergic signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Acetylpiperazine-2-carboxamide dihydrochloride?

  • Methodological Answer : Synthesis typically involves acetylation of piperazine derivatives followed by carboxamide functionalization. Nucleophilic substitution reactions using chloroacetyl chloride or similar acylating agents under anhydrous conditions are common. Post-reaction, the product is treated with hydrochloric acid to form the dihydrochloride salt. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to enhance purity . Reaction conditions (temperature, solvent selection) should be optimized to minimize side products, as seen in analogous piperazine-based syntheses .

Q. How can the solubility and stability of this compound be characterized for experimental use?

  • Methodological Answer : Solubility can be tested in a tiered approach: start with water, then progress to methanol, DMSO, or acetonitrile. For example, structurally related dihydrochloride salts (e.g., 2-Piperazinecarboxylic Acid Dihydrochloride) show limited water solubility but dissolve in methanol . Stability studies should assess degradation under varying pH (2–12), temperatures (4°C to 40°C), and light exposure. Use HPLC or LC-MS to monitor decomposition products like acetylated byproducts or hydrolyzed intermediates .

Q. What analytical techniques are critical for verifying the compound’s purity and structure?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm acetyl and carboxamide functional groups.
  • FT-IR to identify carbonyl stretches (~1650–1700 cm⁻¹) and N-H bonds.
  • HPLC with UV detection (λ = 210–254 nm) for purity assessment (>98%).
  • Elemental Analysis to validate chloride content in the dihydrochloride form .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to map reaction pathways, particularly for nucleophilic substitutions or hydrolytic reactions. Software like Gaussian or ORCA can model transition states and energy barriers. Pair computational predictions with high-throughput screening (e.g., varying catalysts, solvents) to validate reactivity. This approach aligns with ICReDD’s methodology, which integrates computational and experimental data to optimize reaction conditions .

Q. What strategies resolve contradictions in reported biochemical activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from differences in assay conditions (pH, ionic strength) or compound hydration states. To address this:

  • Standardize assay protocols (e.g., fixed pH 7.4 buffers, controlled temperature).
  • Characterize the compound’s hydration status using thermogravimetric analysis (TGA) or Karl Fischer titration.
  • Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can reaction engineering improve the scalability of synthesizing this compound?

  • Methodological Answer : Optimize batch vs. continuous-flow processes. For example:

  • Continuous-Flow Reactors enable precise control of reaction parameters (residence time, mixing), reducing side reactions.
  • Membrane Separation Technologies (e.g., nanofiltration) can isolate the dihydrochloride salt efficiently.
  • Process Analytical Technology (PAT) tools (e.g., in-line IR probes) monitor intermediate formation in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Acetylpiperazine-2-carboxamide dihydrochloride
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